1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide is a complex organic compound notable for its potential applications in scientific research. Its molecular formula is with a molecular weight of approximately 424.461 g/mol. The compound is primarily utilized in pharmacological studies and has been identified as a promising candidate for various therapeutic applications, particularly in the field of medicinal chemistry.
The compound is cataloged in chemical databases such as PubChem and BenchChem, where detailed information regarding its structure, properties, and synthesis methods can be found. These platforms provide insights into the compound's characteristics and its suitability for research purposes .
This compound falls under the category of piperidine derivatives and features a tetrazole moiety, which is often associated with biological activity. The presence of multiple functional groups makes it a versatile structure for further modifications and investigations in drug development.
The synthesis of 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity .
The structural representation of 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide can be described using various chemical notation systems:
InChI=1S/C21H24N6O4/c1-12-5-7-15(13(2)9-12)23-18(28)11-27-20(22)19(25-26-27)21(29)24-16-8-6-14(30-3)10-17(16)31-4/h5-10H,11,22H2,1-4H3,(H,23,28)(H,24,29)
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N)C
These notations convey information about the compound's connectivity and stereochemistry .
The molecular weight is confirmed to be approximately 424.461 g/mol with a typical purity level around 95%, making it suitable for research applications .
The reactions involving this compound can include:
Technical details such as reaction kinetics and mechanisms are significant for understanding how this compound interacts in various chemical environments .
The mechanism of action for compounds like 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide often involves interaction with specific biological targets such as receptors or enzymes.
For instance:
Data from pharmacological studies indicate that such compounds can exhibit effects ranging from anti-inflammatory to neuroprotective actions .
The compound exhibits typical characteristics of organic solids:
Key chemical properties include:
Relevant data on stability under various conditions (e.g., light sensitivity or thermal stability) should also be considered during handling .
This compound has potential applications in several areas:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: